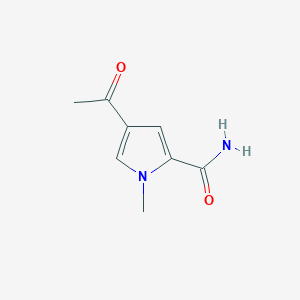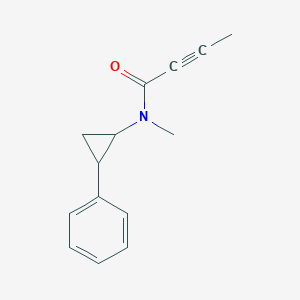
N-Methyl-N-(2-phenylcyclopropyl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(2-phenylcyclopropyl)but-2-ynamide is an organic compound with the molecular formula C14H15NO This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, and an amide group linked to a but-2-ynamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-phenylcyclopropyl)but-2-ynamide typically involves the reaction of N-methyl-2-phenylcyclopropylamine with but-2-ynoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-phenylcyclopropyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually primary or secondary amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted amides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-phenylcyclopropyl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and phenyl groups may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(2-phenylcyclopropyl)acetamide
- N-Methyl-N-(2-phenylcyclopropyl)propionamide
- N-Methyl-N-(2-phenylcyclopropyl)butanamide
Uniqueness
N-Methyl-N-(2-phenylcyclopropyl)but-2-ynamide is unique due to the presence of the but-2-ynamide chain, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The cyclopropyl group also contributes to its unique steric and electronic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-methyl-N-(2-phenylcyclopropyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-3-7-14(16)15(2)13-10-12(13)11-8-5-4-6-9-11/h4-6,8-9,12-13H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZDDQBVJBVIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
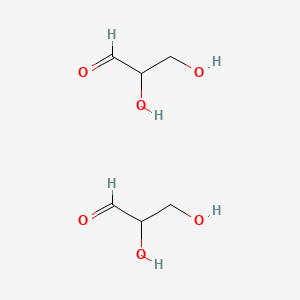

![N-[3-(diethylcarbamoyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2687762.png)
methanamine](/img/structure/B2687764.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride](/img/structure/B2687765.png)
![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-methylpropanamide](/img/structure/B2687770.png)
![Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride](/img/structure/B2687771.png)
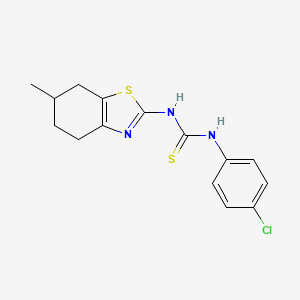
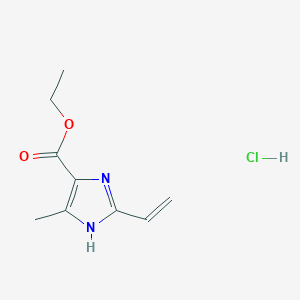
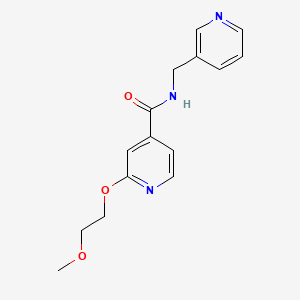
![4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2687777.png)
![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2687782.png)
![2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2687783.png)
